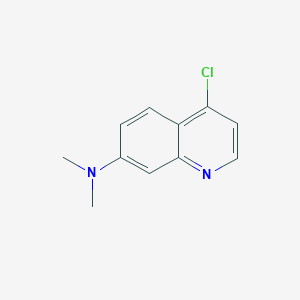

4-chloro-N,N-dimethylquinolin-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N,N-dimethylquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c1-14(2)8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSILXKGPRQLNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=NC=CC(=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00318798 | |

| Record name | 4-chloro-N,N-dimethylquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178984-46-8 | |

| Record name | 4-chloro-N,N-dimethylquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00318798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biological Versatility of the 4-Chloro-7-Aminoquinoline Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of pharmacological activities.[1] Among these, the 4,7-substituted quinoline framework, particularly with a chlorine atom at the 4-position and an amino group at the 7-position, has garnered significant attention. This technical guide focuses on the biological activity of derivatives of the 4-chloro-N,N-dimethylquinolin-7-amine core, a key pharmacophore with demonstrated potential in anticancer, antiviral, and antimalarial research. While direct biological data for 4-chloro-N,N-dimethylquinolin-7-amine is limited, extensive research on its close analogs provides a strong foundation for understanding the therapeutic potential of this chemical class. This document will delve into the quantitative biological data, experimental methodologies, and implicated signaling pathways associated with these promising compounds.

Anticancer Activity

Derivatives of the 4-chloro-7-aminoquinoline scaffold have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often attributed to their ability to intercalate with DNA, inhibit key enzymes involved in cell proliferation, or induce apoptosis.[1][2]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of various 4-chloro-7-aminoquinoline derivatives against different cancer cell lines. The data is presented as the half-maximal growth inhibitory concentration (GI₅₀) or the half-maximal inhibitory concentration (IC₅₀).

| Compound | Cell Line | GI₅₀ (µM) | IC₅₀ (µM) | Reference |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | - | [3] |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | - | >50 | [3] |

| Morita-Baylis-Hillman adduct with ortho-nitrobenzaldehyde | MCF-7 | - | 4.60 | [4] |

| Morita-Baylis-Hillman adduct with ortho-nitrobenzaldehyde | HCT-116 | - | - | [4] |

| Morita-Baylis-Hillman adduct with ortho-nitrobenzaldehyde | HL-60 | - | - | [4] |

| Morita-Baylis-Hillman adduct with ortho-nitrobenzaldehyde | NCI-H292 | - | - | [4] |

| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative 73 | HCT116 | - | 1.99 | [2] |

| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative 74 | HCT116 | - | 2.24 | [2] |

| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative 81 | HCT116 | - | 4.90 | [2] |

| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative 73 | CCRF-CEM | - | - | [2] |

| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative 74 | CCRF-CEM | - | - | [2] |

| 7-Chloro-(4-thioalkylquinoline) sulfonyl N-oxide derivative 81 | CCRF-CEM | - | - | [2] |

Experimental Protocol: In Vitro Cytotoxicity Screening

The cytotoxic effects of the 4-aminoquinoline derivatives were examined against human breast tumor cell lines, MCF7 and MDA-MB468.[3]

Cell Culture and Treatment:

-

Cells were grown in DMEM supplemented with 10% fetal bovine serum, 100 IU/mL penicillin, and 100 µg/mL streptomycin.

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

-

The synthesized compounds were dissolved in DMSO and added to the wells at various concentrations. The final DMSO concentration was kept below 0.1%.

-

Cells were incubated with the compounds for 48 hours.

MTT Assay:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

-

The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The percentage of cell viability was calculated, and the GI₅₀ value was determined from dose-response curves.[3][4]

Workflow for In Vitro Cytotoxicity Screening

Workflow of the in vitro cytotoxicity screening protocol.

Signaling Pathways in Anticancer Activity

Several 7-chloro-4-aminoquinoline derivatives have been shown to induce apoptosis and inhibit key cellular processes like DNA and RNA synthesis.[2]

Induction of Apoptosis and Cell Cycle Arrest

Proposed mechanism of anticancer action.

Antiviral Activity

The 4-aminoquinoline scaffold, famously represented by chloroquine and hydroxychloroquine, has been investigated for its antiviral properties.[5] Recent studies have explored derivatives of 7-chloro-4-aminoquinoline against various viruses, including influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[6]

Quantitative Antiviral Data

The following table presents the in vitro antiviral activity of a 7-chloro-4-aminoquinoline derivative.

| Compound | Virus | Assay | EC₅₀ (µM) | Reference |

| 4-((7-chloroquinolin-4-yl)amino)phenol | SARS-CoV-2 | Mpro Inhibition | 0.012 | [5] |

| Compound 5h (N-mesityl thiourea deriv.) | IAV | In vitro assay | - | [6] |

| Compound 5h (N-mesityl thiourea deriv.) | SARS-CoV-2 | In vitro assay | - | [6] |

Experimental Protocol: SARS-CoV-2 Mpro Inhibition Assay

The inhibitory activity of the compounds against the SARS-CoV-2 main protease (Mpro) can be evaluated using a FRET-based enzymatic assay.

Assay Principle:

-

A fluorescently labeled peptide substrate containing the Mpro cleavage site is used.

-

In the uncleaved state, a quencher molecule in proximity to the fluorophore suppresses the fluorescence signal.

-

Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

The presence of an inhibitor prevents substrate cleavage, leading to a lower fluorescence signal.

Protocol Outline:

-

Recombinant SARS-CoV-2 Mpro is pre-incubated with the test compound at various concentrations.

-

The enzymatic reaction is initiated by the addition of the FRET peptide substrate.

-

The fluorescence intensity is monitored over time using a plate reader.

-

The rate of reaction is calculated, and the IC₅₀ value is determined by plotting the reaction rate against the inhibitor concentration.

Logical Flow of Mpro Inhibition Assay

Logical flow of the FRET-based Mpro inhibition assay.

Antimalarial and Antifungal Activities

Historically, 4-aminoquinolines are best known for their antimalarial properties.[7] Derivatives of 7-chloro-4-aminoquinoline continue to be explored for their activity against Plasmodium falciparum.[7][8] Additionally, some derivatives have shown promising antifungal activity.[9]

Quantitative Antimalarial and Antifungal Data

| Compound | Organism | Activity Type | Value (µg/mL) | Reference |

| 4-N-(anilinyl-n-[oxazolyl])-7-chloroquinolines | Plasmodium falciparum | IC₅₀ | sub-micromolar | [7][8] |

| 7-Chloroquinolin-4-yl Arylhydrazone (4a) | Candida albicans | MIC | 25 | [9] |

| 7-Chloroquinolin-4-yl Arylhydrazone (4a) | Candida albicans | MFC | 50 | [9] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Conclusion

The 4-chloro-7-aminoquinoline scaffold is a versatile and potent pharmacophore with demonstrated efficacy in preclinical models of cancer, viral infections, and malaria. The data presented in this guide, derived from a range of structurally related analogs, underscores the significant potential of this chemical class in drug discovery and development. Further investigation into the synthesis and biological evaluation of novel derivatives based on the 4-chloro-N,N-dimethylquinolin-7-amine core is warranted to explore the full therapeutic potential of this promising scaffold. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to advance this important area of medicinal chemistry.

References

- 1. 4-chloro-N,N-dimethylquinolin-7-amine | 178984-46-8 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Challenges Based on Antiplasmodial and Antiviral Activities of 7-Chloro-4-aminoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activities of 4-N-(anilinyl-n-[oxazolyl])-7-chloroquinolines (n=3' or 4') against Plasmodium falciparum in in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 9. researchgate.net [researchgate.net]

Unraveling the Enigmatic Mechanism of Action of 4-chloro-N,N-dimethylquinolin-7-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 4-chloro-N,N-dimethylquinolin-7-amine, a quinoline derivative with potential therapeutic applications. Due to the limited direct research on this specific compound, this paper extrapolates its likely biological activities based on the well-documented mechanisms of the broader 7-chloroquinoline class of molecules. This document delves into the established roles of related compounds in oncology and infectious diseases, focusing on their interactions with cellular pathways and molecular targets. Experimental protocols for key assays and quantitative data from relevant studies are presented to offer a predictive framework for the biological effects of 4-chloro-N,N-dimethylquinolin-7-amine.

Introduction

Quinoline derivatives represent a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse pharmacological activities.[1] These activities include antimalarial, anticancer, antibacterial, antifungal, and antiviral properties.[1] The compound 4-chloro-N,N-dimethylquinolin-7-amine belongs to this versatile class of molecules. While specific studies on its mechanism of action are not extensively available, its structural similarity to other well-characterized 7-chloroquinoline derivatives allows for informed predictions regarding its biological targets and cellular effects.

The quinoline core, a fusion of a benzene and a pyridine ring, provides a framework that can be functionalized at multiple positions to modulate its physicochemical and pharmacological properties.[1] The 7-chloro substitution is a common feature in many biologically active quinolines, including the renowned antimalarial drug chloroquine. The 4-amino group is also crucial for the activity of many quinoline-based drugs. This guide will explore the established mechanisms of action of these related compounds to shed light on the potential therapeutic pathways of 4-chloro-N,N-dimethylquinolin-7-amine.

Synthesis and Chemical Reactivity

The primary synthetic route to 4-chloro-N,N-dimethylquinolin-7-amine involves the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with dimethylamine.[1] The electron-withdrawing nature of the quinoline nitrogen activates the C4 position, making it susceptible to nucleophilic attack by the amine.[1] This reaction is a fundamental step in the creation of a variety of 4,7-disubstituted quinoline analogs for biological screening.[1] The chlorine atom at the 4-position is a key reactive handle, allowing for further modifications to explore the structure-activity relationships of this class of compounds.[1]

Figure 1: Synthetic pathway for 4-chloro-N,N-dimethylquinolin-7-amine.

Predicted Mechanism of Action in Oncology

The anticancer potential of quinoline derivatives is a significant area of research. Their mechanisms of action in cancer are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with angiogenesis.[1]

Induction of Apoptosis and DNA/RNA Damage

Several 7-chloroquinoline derivatives have demonstrated the ability to induce programmed cell death (apoptosis) in cancer cells. For instance, a series of 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis and cause damage to DNA and RNA.[2] These compounds led to an accumulation of cells in the G0/G1 phase of the cell cycle and inhibited DNA and RNA synthesis.[2] It is plausible that 4-chloro-N,N-dimethylquinolin-7-amine could exert similar cytotoxic effects through the induction of apoptotic pathways.

Figure 2: Predicted signaling pathway for apoptosis induction.

Cytotoxicity in Breast Cancer Cell Lines

Studies on 4-aminoquinoline derivatives, structurally related to the compound of interest, have shown cytotoxic effects against human breast cancer cell lines, including MCF7 and MDA-MB468.[3] Notably, the compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine displayed significant potency against MDA-MB 468 cells.[3] This suggests that the 7-chloroquinoline scaffold with a 4-amino substitution is a promising framework for developing anticancer agents targeting breast cancer.

Table 1: Cytotoxicity of a Related 4-Aminoquinoline Derivative

| Compound | Cell Line | IC50 (µM) |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB 468 | Data not specified, but noted as highly potent[3] |

| Chloroquine | MDA-MB 468 | - |

| Amodiaquine | MDA-MB 468 | - |

Note: Specific IC50 values were not provided in the cited abstract.

Predicted Mechanism of Action in Infectious Diseases

The historical success of quinoline derivatives, such as chloroquine, in treating malaria highlights their potential as anti-infective agents.[1]

Antimalarial Activity

The primary mechanism of action of chloroquine and other 4-aminoquinolines against Plasmodium falciparum involves the inhibition of heme detoxification.[4] In the parasite's food vacuole, hemoglobin from the host is digested, releasing large quantities of toxic heme. The parasite normally polymerizes this heme into non-toxic hemozoin. Chloroquine is thought to cap the growing hemozoin polymer, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[4] Given its structural similarities, 4-chloro-N,N-dimethylquinolin-7-amine could potentially exhibit antimalarial activity through a similar mechanism.

Figure 3: Predicted antimalarial mechanism of action.

Other Anti-Infective Potential

Beyond malaria, quinoline derivatives have shown a broad spectrum of activity against other pathogens.[1] Some 4-amino-7-chloroquinolines have been investigated as inhibitors of the botulinum neurotoxin serotype A light chain and have demonstrated antiprotozoal activity.[4] This suggests that 4-chloro-N,N-dimethylquinolin-7-amine could be a scaffold for the development of agents against a range of infectious diseases.

Experimental Protocols

To investigate the predicted mechanisms of action of 4-chloro-N,N-dimethylquinolin-7-amine, the following experimental protocols, based on methodologies used for related compounds, are recommended.

Cell Viability and Cytotoxicity Assay

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Workflow:

Figure 4: Workflow for a cell viability assay.

Detailed Steps:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-468) are seeded in 96-well plates and allowed to adhere overnight.

-

The compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

-

The cells are treated with the compound dilutions and incubated for a specified period (e.g., 48 or 72 hours).

-

A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

Heme Polymerization Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin (hemozoin), a key process in the malaria parasite's survival.

Workflow:

Figure 5: Workflow for a heme polymerization inhibition assay.

Detailed Steps:

-

A solution of hemin chloride is prepared in dimethyl sulfoxide (DMSO).

-

In a 96-well plate, the hemin solution is added to an acetate buffer.

-

The test compound, dissolved in DMSO, is added to the wells at various concentrations.

-

The plate is incubated to allow for the formation of β-hematin.

-

After incubation, the plate is centrifuged, and the supernatant is removed.

-

The resulting pellet of β-hematin is washed with DMSO to remove any unreacted hemin.

-

The pellet is then dissolved in a solution of sodium hydroxide.

-

The absorbance of the dissolved β-hematin is measured at 405 nm.

-

The percentage of inhibition is calculated by comparing the absorbance of the wells with the test compound to that of the control wells (without the compound).

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 4-chloro-N,N-dimethylquinolin-7-amine is currently scarce, its structural analogy to well-studied 7-chloroquinoline derivatives provides a strong basis for predicting its biological activities. It is highly probable that this compound will exhibit cytotoxic effects against cancer cells, potentially through the induction of apoptosis and DNA damage. Furthermore, its 4-amino-7-chloroquinoline scaffold suggests a potential for antimalarial activity via the inhibition of heme polymerization.

Future research should focus on validating these predicted mechanisms through rigorous experimental investigation. The protocols outlined in this guide provide a starting point for such studies. Determining the specific molecular targets and signaling pathways affected by 4-chloro-N,N-dimethylquinolin-7-amine will be crucial for its potential development as a therapeutic agent. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs, will also be instrumental in optimizing its potency and selectivity. The exploration of this and other novel quinoline derivatives holds significant promise for the discovery of new treatments for cancer and infectious diseases.

References

- 1. 4-chloro-N,N-dimethylquinolin-7-amine | 178984-46-8 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of 4-chloro-N,N-dimethylquinolin-7-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its myriad derivatives, 4-chloro-N,N-dimethylquinolin-7-amine stands out as a compound of significant interest for further investigation. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications in drug discovery, with a particular focus on oncology. While specific biological data for this exact compound is limited in publicly accessible literature, this guide leverages data from closely related analogs to provide a framework for its potential bioactivity and mechanisms of action. Detailed experimental protocols, data summaries, and pathway diagrams are presented to facilitate future research and development efforts.

Introduction

Quinoline and its derivatives have a rich history in medicinal chemistry, most notably with the discovery of the antimalarial drug quinine. This "privileged scaffold" is known to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The 4-aminoquinoline core, in particular, is a key pharmacophore in several clinically used drugs.

4-chloro-N,N-dimethylquinolin-7-amine is a synthetic derivative characterized by a quinoline core with a chlorine atom at the 4-position and a dimethylamino group at the 7-position. The chlorine atom at the 4-position is a key reactive site, susceptible to nucleophilic aromatic substitution, making this compound a versatile intermediate for the synthesis of a diverse library of derivatives. The N,N-dimethylamino group at the 7-position, being an electron-donating group, can influence the molecule's electronic properties, solubility, and potential for biological interactions. This guide will delve into the known synthesis of this compound and explore its potential in medicinal chemistry, drawing insights from the biological activities of its close analogs.

Synthesis and Chemical Properties

The primary and most established synthetic route to 4-chloro-N,N-dimethylquinolin-7-amine is through the nucleophilic aromatic substitution (SNAr) of a readily available precursor, 4,7-dichloroquinoline, with dimethylamine.

General Synthetic Pathway

The synthesis is a two-step process starting from 4-hydroxy-7-chloroquinoline. The first step involves the chlorination of the hydroxyl group, followed by the nucleophilic substitution with dimethylamine.

Experimental Protocols

Protocol 1: General Synthesis of N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-alkane-1,n-diamines [1]

This protocol describes the reaction of a 7-substituted-4-chloroquinoline with an N,N-dimethyl-alkyl-diamine.

-

A mixture of the 7-substituted-4-chloro-quinoline (2.5 mmol) and the corresponding N,N-dimethyl-alkyl-diamine (5.0 mmol) is heated to 120-130 °C.

-

The reaction mixture is maintained at this temperature for 6-8 hours with continuous stirring.

-

After cooling to room temperature, the mixture is taken up in dichloromethane.

-

The organic layer is washed sequentially with 5% aqueous NaHCO3, water, and brine.

-

The organic layer is then dried over anhydrous MgSO4, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel using a chloroform-methanol mixture as the eluent to yield the final product.

Protocol 2: Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine

This is a more specific example from the general procedure above.

-

A mixture of 4,7-dichloroquinoline (500 mg, 2.5 mmol) and N,N-dimethyl-propane-1,3-diamine (5.0 mmol) is heated to and maintained at 130 °C for 8 hours with continuous stirring.

-

The reaction mixture is cooled to room temperature and dissolved in dichloromethane.

-

The organic layer is washed successively with 5% aqueous NaHCO3, water, and then brine.

-

The organic layer is dried over anhydrous MgSO4 and the solvent is evaporated under reduced pressure.

-

The final product is purified by column chromatography over silica gel using a chloroform-methanol eluent.

Structural Characterization

The structure of 4-chloro-N,N-dimethylquinolin-7-amine can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

1H NMR is expected to show characteristic signals for the aromatic protons on the quinoline ring, typically in the range of 7.0-9.0 ppm. The two methyl groups of the dimethylamino moiety would appear as a singlet at approximately 2.8-3.1 ppm.

-

13C NMR would show distinct signals for the carbon atoms of the quinoline core and the methyl groups.

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) is expected to show a prominent [M+H]+ peak corresponding to the molecular weight of the compound (206.67 g/mol ).

Medicinal Chemistry Applications

The 4-aminoquinoline scaffold is a well-established pharmacophore with a broad range of biological activities. While specific data for 4-chloro-N,N-dimethylquinolin-7-amine is scarce, its structural similarity to other biologically active quinolines suggests potential applications in several therapeutic areas, most notably in oncology.

Anticancer Activity (Inferred from Analogs)

Numerous studies have demonstrated the cytotoxic effects of 4-aminoquinoline derivatives against various cancer cell lines. The primary mechanisms of action are believed to involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Quantitative Data for a Structurally Related Analog

Specific quantitative biological data for 4-chloro-N,N-dimethylquinolin-7-amine is not available in the reviewed literature. However, a study on a closely related compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine , provides valuable insights into the potential cytotoxicity of this class of molecules. This analog differs by the presence of an ethylenediamine linker between the dimethylamino group and the quinoline core at the 4-position, whereas the target compound has the dimethylamino group directly at the 7-position.

| Compound | Cell Line | Cytotoxicity (GI50 in µM) | Reference |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 | [1] |

| Chloroquine (Reference) | MDA-MB-468 | >50 | [1] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | 15.21 | [1] |

| Chloroquine (Reference) | MCF-7 | 20.72 | [1] |

GI50: The concentration of a drug that inhibits the growth of 50% of the cells.

The data indicates that the 7-chloro-4-(N,N-dimethylamino-ethylamino)quinoline scaffold possesses significant cytotoxic activity against human breast cancer cell lines, being considerably more potent than the reference compound chloroquine in the MDA-MB-468 cell line.[1]

Potential Mechanisms of Action

Based on the broader class of quinoline-based anticancer agents, the potential mechanisms of action for 4-chloro-N,N-dimethylquinolin-7-amine could include:

-

Induction of Apoptosis : Many quinoline derivatives have been shown to trigger programmed cell death in cancer cells. This is often mediated through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

-

Cell Cycle Arrest : These compounds can interfere with the normal progression of the cell cycle, often causing arrest at the G1/S or G2/M checkpoints, thereby preventing cell proliferation.

-

Kinase Inhibition : The quinoline scaffold is present in several approved kinase inhibitors. It is plausible that 4-chloro-N,N-dimethylquinolin-7-amine or its derivatives could exhibit inhibitory activity against specific kinases involved in cancer cell signaling.

Experimental Workflows and Signaling Pathways

General Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for evaluating the in vitro anticancer activity of a novel compound.

Hypothetical Signaling Pathway: Induction of Apoptosis

While the specific signaling pathways affected by 4-chloro-N,N-dimethylquinolin-7-amine have not been elucidated, a common mechanism for quinoline-based anticancer agents is the induction of apoptosis. The following diagram illustrates a simplified, hypothetical model of how this compound might trigger the intrinsic apoptotic pathway.

Conclusion and Future Directions

4-chloro-N,N-dimethylquinolin-7-amine represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its straightforward synthesis from readily available starting materials makes it an attractive candidate for the generation of diverse chemical libraries for high-throughput screening.

While this guide has provided a comprehensive overview of the synthesis and potential applications of this compound, the lack of specific biological data highlights a clear area for future research. Key future directions should include:

-

Systematic Biological Evaluation : The synthesis and comprehensive in vitro cytotoxic screening of 4-chloro-N,N-dimethylquinolin-7-amine against a panel of human cancer cell lines are crucial to determine its specific anticancer activity.

-

Mechanism of Action Studies : Should significant cytotoxic activity be observed, further studies to elucidate the precise mechanism of action, including its effects on cell cycle progression, apoptosis induction, and specific signaling pathways, are warranted.

-

Structure-Activity Relationship (SAR) Studies : The synthesis and evaluation of a focused library of analogs, with modifications at the 4- and 7-positions of the quinoline ring, will be essential for establishing a clear SAR and for optimizing the potency and selectivity of this chemical series.

References

The Expanding Therapeutic Landscape of Quinoline Derivatives: A Technical Guide

For Immediate Release

Quinoline, a bicyclic heterocyclic aromatic compound, and its derivatives have long been a cornerstone in medicinal chemistry. From the historical significance of quinine in combating malaria to the development of modern synthetic analogs, the quinoline scaffold has proven to be a versatile platform for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the current research and potential therapeutic applications of quinoline derivatives, with a focus on their anticancer, antimalarial, and antibacterial properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Anticancer Applications of Quinoline Derivatives

Quinoline-based compounds have emerged as a significant class of anticancer agents, exhibiting a wide range of mechanisms to combat tumor growth and proliferation.[1][2][3] These derivatives have demonstrated efficacy against various cancer cell lines, including breast, colon, lung, and kidney cancers.[4] Their modes of action are diverse, encompassing the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and disruption of cell migration.[1][2][4][5][6]

A primary target for many quinoline-based anticancer drugs is the family of topoisomerase enzymes, which are crucial for DNA replication and transcription.[5] By inhibiting these enzymes, quinoline derivatives can introduce DNA strand breaks, leading to cell death in rapidly dividing cancer cells.[3][7][8] Furthermore, several quinoline derivatives have been shown to inhibit key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which plays a critical role in cell survival and proliferation.[9][10][11][12][13]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected quinoline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Jineol (from Scolopendra subspinipes) | A-549 (Lung) | Not specified, but cytotoxic | [2] |

| Jineol (from Scolopendra subspinipes) | SK-OV-3 (Ovarian) | Not specified, but cytotoxic | [2] |

| Jineol (from Scolopendra subspinipes) | SK-MEL-2 (Melanoma) | Not specified, but cytotoxic | [2] |

| Jineol (from Scolopendra subspinipes) | HCT-15 (Colon) | Not specified, but cytotoxic | [2] |

| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01–77.67 (% inhibition) | [2] |

| Pyrazolo[4,3-f]quinoline derivative 1M | NUGC-3 (Gastric) | < 8 | [3][8] |

| Pyrazolo[4,3-f]quinoline derivative 2E | NUGC-3 (Gastric) | < 8 | [3][8] |

| Pyrazolo[4,3-f]quinoline derivative 2P | NUGC-3 (Gastric) | < 8 | [3][8] |

| Acridine–thiosemicarbazone derivative DL-08 | B16-F10 (Melanoma) | 14.79 | [7] |

| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine [PQQ] | HL-60 (Leukemia) | 0.064 (mTOR inhibition) | [10] |

Antimalarial Potential of Quinoline Derivatives

The quinoline core is central to some of the most important antimalarial drugs in history, including quinine and chloroquine.[14] These compounds function by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the malaria parasite Plasmodium falciparum.[15][16][17][18] The parasite polymerizes heme into an inert crystalline substance called hemozoin. Quinoline antimalarials are thought to cap the growing hemozoin crystals, preventing further polymerization and leading to a buildup of toxic free heme that ultimately kills the parasite.[16][18]

The emergence of drug-resistant strains of P. falciparum has necessitated the development of new quinoline-based antimalarials. Research is ongoing to synthesize novel derivatives and hybrid molecules that can overcome resistance mechanisms.[19]

Quantitative Data: Antimalarial Activity

The following table presents the in vitro antimalarial activity of selected quinoline derivatives against Plasmodium falciparum, with data presented as IC50 values.

| Compound/Derivative | P. falciparum Strain | IC50 (µg/mL) | Reference |

| Dihydropyrimidine-quinoline hybrid 4b | Not specified | 0.014 - 5.87 | [20] |

| Dihydropyrimidine-quinoline hybrid 4g | Not specified | 0.014 - 5.87 | [20] |

| Dihydropyrimidine-quinoline hybrid 4i | Not specified | 0.014 - 5.87 | [20] |

| 1,3,4-oxadiazole-quinoline hybrid 12 | Not specified | 0.014 - 5.87 | [20] |

| (S)-pentyl substituted amino-alcohol quinoline | FCM29 | 0.0037 (nmol/L) | [21] |

Antibacterial Applications of Quinoline Derivatives

Quinoline derivatives have also demonstrated significant potential as antibacterial agents, effective against both Gram-positive and Gram-negative bacteria.[22] The development of quinoline-based antibiotics is a critical area of research, particularly with the rise of multidrug-resistant bacterial strains.

One of the key mechanisms of action for antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair. By targeting these enzymes, quinoline derivatives can effectively halt bacterial growth.

Quantitative Data: Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of selected quinoline derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline derivative 2 | MRSA | 3.0 | |

| Quinoline derivative 6 | MRSA | 1.5 | |

| Quinolone coupled hybrid 5d | Various G+ and G- | 0.125 - 8 | [4] |

| Quinoline-thiazole derivative 4g | E. coli | 7.81 | [23] |

| Quinoline-thiazole derivative 4m | E. coli | 7.81 | [23] |

| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | 2 | [24] |

| Quinoline-based hydroxyimidazolium hybrid 7h | S. aureus | 20 | [24] |

| Quinoline-based hydroxyimidazolium hybrid 7a | M. tuberculosis H37Rv | 20 | [24] |

| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | 10 | [24] |

Key Signaling Pathways and Mechanisms of Action

To visually represent the complex biological processes influenced by quinoline derivatives, the following diagrams have been generated using the DOT language.

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Caption: Mechanism of action of quinoline antimalarials via inhibition of heme detoxification.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of quinoline derivatives.

Synthesis of Quinoline Derivatives (General Procedure)

The synthesis of quinoline derivatives can be achieved through various established methods, such as the Conrad-Limpach, Doebner-von Miller, or Friedländer synthesis.[1] A general procedure for the Friedländer synthesis is provided below:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzaldehyde or a related 2-aminoaryl ketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Carbonyl Compound: Add a carbonyl compound containing an α-methylene group (1.1 equivalents) to the solution.

-

Catalyst: Introduce a catalytic amount of a base (e.g., potassium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

-

Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure and purify the crude product by column chromatography or recrystallization.

-

Characterization: Confirm the structure of the synthesized quinoline derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Caption: General workflow for the synthesis of quinoline derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[5][25][26]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[26]

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[25][26]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[25][26]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if necessary) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of antibacterial compounds.[4][22][23][24][27]

-

Preparation of Inoculum: Grow the bacterial strain overnight in a suitable broth medium (e.g., Mueller-Hinton broth). Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the quinoline derivative in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Topoisomerase Inhibition Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase enzymes.[3][7][8][28]

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I or IIα enzyme, and the appropriate reaction buffer.

-

Compound Addition: Add the quinoline derivative at various concentrations to the reaction mixture. Include a positive control (a known topoisomerase inhibitor like camptothecin for topoisomerase I or etoposide for topoisomerase IIα) and a negative control (no compound).

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing ethidium bromide. Run the gel to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization and Analysis: Visualize the DNA bands under UV light. A compound that inhibits topoisomerase will prevent the conversion of supercoiled DNA to its relaxed form, resulting in a higher proportion of the supercoiled DNA band compared to the control.

In Vivo Antimalarial Efficacy Testing (Mouse Model)

The 4-day suppressive test in Plasmodium berghei-infected mice is a standard method for evaluating the in vivo efficacy of potential antimalarial compounds.[14][19][21][29]

-

Infection: Inoculate mice with P. berghei-parasitized red blood cells.

-

Treatment: Administer the quinoline derivative orally or intraperitoneally to the mice for four consecutive days, starting on the day of infection.

-

Parasitemia Monitoring: On day 4 post-infection, collect blood smears from the tail of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

-

Data Analysis: Calculate the average percentage of parasitemia in the treated groups and compare it to the untreated control group to determine the percentage of parasite growth inhibition.

Conclusion

Quinoline and its derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their diverse biological activities and amenability to chemical modification make them a privileged scaffold in medicinal chemistry. The information presented in this technical guide highlights the significant progress made in understanding the anticancer, antimalarial, and antibacterial potential of quinoline-based compounds. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for the scientific community, facilitating further research and development in this promising field.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. mmv.org [mmv.org]

- 15. researchgate.net [researchgate.net]

- 16. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. MTT (Assay protocol [protocols.io]

- 27. files.core.ac.uk [files.core.ac.uk]

- 28. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The assessment of antimalarial drug efficacy in-vivo - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Unlocking the Anticancer Potential of 4-Aminoquinoline Derivatives

A Case Study on the Cytotoxic Properties of N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine as a representative compound to illustrate the anticancer potential of the 4-amino-7-chloroquinoline scaffold, due to the limited public data on the specific compound 4-chloro-N,N-dimethylquinolin-7-amine. The methodologies and potential mechanisms discussed are based on published studies of this and structurally related analogs.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anti-inflammatory, and anticancer properties.[1] In particular, 4-aminoquinoline derivatives, such as the well-known antimalarial drug chloroquine, have garnered significant interest for their potential as anticancer agents.[1][2] These compounds are known to interfere with critical cellular processes such as autophagy and inflammatory signaling pathways, which are often dysregulated in cancer.[3]

This whitepaper provides an in-depth technical overview of the anticancer properties associated with the 4-amino-7-chloroquinoline core, using N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine as a primary example. This compound has demonstrated significant cytotoxic activity against human breast cancer cell lines, highlighting the therapeutic potential of this chemical class.[2][4] We will detail the synthetic protocols, present quantitative cytotoxicity data, and visualize potential mechanisms of action and experimental workflows.

Synthesis of the Representative Compound

The synthesis of 4-aminoquinoline derivatives is typically achieved through a nucleophilic substitution reaction. For the representative compound, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, the synthesis involves the reaction of 4,7-dichloroquinoline with N,N-dimethylethane-1,2-diamine.[2]

Experimental Protocol: Synthesis

A mixture of 4,7-dichloroquinoline (2.5 mmol) and a molar excess of N,N-dimethyl-ethane-1,2-diamine (5 mmol) is heated to 120–130 °C.[2] The reaction mixture is stirred continuously at this temperature for 6–8 hours.[2] After cooling to room temperature, the mixture is taken up in dichloromethane. The organic layer is then subjected to a standard work-up procedure, which typically involves washing with an aqueous solution of sodium bicarbonate, followed by water and brine.[2] After drying the organic layer over an anhydrous salt like magnesium sulfate, the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.[2]

In Vitro Anticancer Activity

The cytotoxic effects of N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine have been evaluated against human breast adenocarcinoma cell lines, namely MCF-7 and MDA-MB-468.[2] The results indicate potent growth inhibitory effects, particularly against the MDA-MB-468 cell line.[2]

Data Presentation: Quantitative Cytotoxicity Data

The growth inhibitory (GI50) values, which represent the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.

| Compound | Cell Line | GI50 (µM)[2] |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 8.73 |

| Chloroquine (Reference) | MDA-MB-468 | ~43.65 |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | >10.0 |

| Chloroquine (Reference) | MCF-7 | 20.72 |

Note: The study showed a 5-fold increase in cytotoxicity for the representative compound against MDA-MB-468 cells compared to Chloroquine. The GI50 for Chloroquine was calculated based on this information.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The cytotoxicity of the synthesized compounds was determined using the Sulforhodamine B (SRB) assay.[2]

-

Cell Plating: Cancer cells (MCF-7 and MDA-MB-468) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are incubated with the test compound at various concentrations (e.g., from 1.625 µM to 100 µM using two-fold serial dilutions) for a period of 48 hours.[2]

-

Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The plates are air-dried, and the protein-bound dye is solubilized with a 10 mM Tris base solution.

-

Absorbance Measurement: The absorbance is read on a spectrophotometer at a wavelength of 515 nm. The percentage of cell growth is calculated relative to untreated control cells.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of action for N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine has not been elucidated. However, based on the known activities of chloroquine and other 4-aminoquinoline derivatives, several signaling pathways are likely targets. A primary proposed mechanism is the inhibition of autophagy.[3]

Autophagy Inhibition Pathway

Autophagy is a cellular recycling process that is often upregulated in cancer cells to promote survival under stress. Chloroquine and its analogs are known to accumulate in lysosomes, increasing the lysosomal pH and thereby inhibiting the fusion of autophagosomes with lysosomes. This blockage of the final step of autophagy leads to the accumulation of autophagosomes and ultimately triggers apoptotic cell death.

Conclusion and Future Directions

The data on N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine strongly suggest that the 4-amino-7-chloroquinoline scaffold is a promising starting point for the development of novel anticancer agents. The demonstrated cytotoxicity against breast cancer cell lines warrants further investigation into the precise mechanism of action, which may involve autophagy inhibition or modulation of other critical cancer-related signaling pathways.

Future research should focus on:

-

Broad-Spectrum Screening: Evaluating the cytotoxicity of 4-chloro-N,N-dimethylquinolin-7-amine and its analogs against a wider panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy: Assessing the antitumor activity and pharmacokinetic properties of lead compounds in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to optimize potency and selectivity.

This technical guide provides a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of this important class of heterocyclic compounds.

References

- 1. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting pharmacological effects of chloroquine in cancer treatment: interference with inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antimicrobial Potential of Substituted Quinolines: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, antimicrobial activity, and mechanisms of action of substituted quinoline derivatives, providing researchers and drug development professionals with a comprehensive resource for advancing the fight against microbial resistance.

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a cornerstone in the development of antimicrobial agents. From the early discovery of nalidixic acid to the broad-spectrum efficacy of modern fluoroquinolones, substituted quinolines have demonstrated remarkable versatility and potency against a wide range of bacterial and fungal pathogens.[1][2] Their clinical significance is underscored by their ability to target essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and leading to cell death.[2][3][4] However, the emergence of microbial resistance necessitates the continued exploration and development of novel quinoline-based antimicrobials. This technical guide provides a detailed overview of the antimicrobial activity of substituted quinolines, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms to support ongoing research and development efforts.

Structure-Activity Relationships: The Key to Potency and Specificity

The antimicrobial efficacy and spectrum of substituted quinolines are intricately linked to the nature and position of various substituents on the core quinoline ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and more effective antimicrobial agents.[5][6]

Key positions on the quinoline ring that significantly influence antimicrobial activity include:

-

N1 Position: Substitution at the N1 position is vital for antibacterial activity. The introduction of a cyclopropyl group at this position has been shown to improve overall potency.[6]

-

C5 Position: An amino substituent at the C5 position generally enhances the overall potency of the quinoline derivative.[6]

-

C6 Position: The presence of a fluorine atom at the C6 position is a hallmark of the highly successful fluoroquinolone class of antibiotics, significantly broadening their spectrum of activity.[2]

-

C7 Position: The substituent at the C7 position plays a critical role in modulating both potency and pharmacokinetic properties. The addition of a piperazine ring or an alkylated pyrrolidine can increase serum half-life and improve activity against Gram-positive bacteria.[6]

-

C8 Position: A halogen (fluorine or chlorine) at the C8 position can enhance oral absorption and activity against anaerobic bacteria.[6]

The interplay of these substituents dictates the compound's interaction with its molecular targets and its ability to overcome resistance mechanisms.

Quantitative Antimicrobial Activity of Substituted Quinolines

The antimicrobial efficacy of substituted quinolines is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various substituted quinoline derivatives against a range of bacterial and fungal strains, as reported in recent literature.

| Compound ID | Substituents | Test Organism | MIC (µg/mL) | Reference |

| Series 1 | ||||

| 6c | 2-one, other substitutions | Staphylococcus aureus (MRSA) | 0.75 | [7] |

| 6l | 2-one, other substitutions | Staphylococcus aureus (MRSA) | >0.75 | [7] |

| 6o | 2-one, other substitutions | Staphylococcus aureus (MRSA) | >0.75 | [7] |

| 6c | 2-one, other substitutions | Enterococcus faecalis (VRE) | 0.75 | [7] |

| Series 2 | ||||

| 7b | Hydroxyimidazolium hybrid | Staphylococcus aureus | 2 | [8] |

| 7h | Hydroxyimidazolium hybrid | Staphylococcus aureus | 20 | [8] |

| 7a | Hydroxyimidazolium hybrid | Mycobacterium tuberculosis H37Rv | 20 | [8] |

| 7b | Hydroxyimidazolium hybrid | Mycobacterium tuberculosis H37Rv | 10 | [8] |

| 7c | Hydroxyimidazolium hybrid | Cryptococcus neoformans | 15.6 | [8] |

| 7d | Hydroxyimidazolium hybrid | Cryptococcus neoformans | 15.6 | [8] |

| Series 3 | ||||

| 5d | Quinolone coupled hybrid | Staphylococcus aureus | 0.125 - 8 | [9] |

| 5d | Quinolone coupled hybrid | Gram-negative bacteria | 0.125 - 8 | [9] |

| Series 4 | ||||

| 3l | 7-Methoxy, sulfonamide moiety | Escherichia coli | 7.81 | [10] |

| 3d | 7-Methoxy, sulfonamide moiety | Escherichia coli | 31.25 | [10] |

| 3c | 7-Methoxy, sulfonamide moiety | Escherichia coli | 62.50 | [10] |

Mechanisms of Antimicrobial Action

The primary mechanism of action for most antimicrobial quinolones is the inhibition of bacterial DNA synthesis.[11] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2][3][4]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Quinolones bind to the gyrase-DNA complex, stabilizing it and leading to double-strand breaks in the DNA.[2][4] In many Gram-negative bacteria, DNA gyrase is the primary target.[4]

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the separation of newly replicated chromosomes, leading to cell division arrest. In most Gram-positive bacteria, topoisomerase IV is the primary target.[4]

While the inhibition of DNA gyrase and topoisomerase IV is the most well-established mechanism, recent research has uncovered alternative or secondary pathways through which some substituted quinolines exert their antimicrobial effects. These include:

-

Inhibition of FtsZ: Some 1,2-dihydroquinolines have been shown to target the key cell division protein FtsZ, which is essential for the formation of the bacterial cell division septum.[12]

-

Induction of Redox Imbalance: Certain quinoline derivatives can cause a redox imbalance within bacterial cells, leading to oxidative stress and cell death.[12]

-

Inhibition of Dihydrofolate Reductase (DHFR): Some quinoline-2-one derivatives have demonstrated the ability to inhibit DHFR, an enzyme crucial for the synthesis of nucleic acids and amino acids.[7]

These diverse mechanisms highlight the potential for developing quinoline-based drugs with novel modes of action to combat resistance.

Experimental Protocols

Synthesis of Substituted Quinolines: A Representative Protocol

The synthesis of substituted quinolines often involves multi-step reactions. A common approach is the Mannich reaction, which is used to introduce aminomethyl groups. The following is a generalized protocol for the synthesis of oxazino quinoline derivatives, based on methodologies described in the literature.[9]

-

Reaction Setup: To a solution of 5-chloro-8-hydroxyquinoline in a suitable solvent (e.g., ethanol), add paraformaldehyde and the desired primary or secondary amine.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period (e.g., 4-12 hours).

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified.

-

Purification: Purification is commonly achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate).

-

Characterization: The structure of the final product is confirmed by spectroscopic methods, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of antimicrobial concentrations across the plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture. The turbidity of the inoculum should be adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. The inoculum is then diluted to achieve the final desired test concentration (typically 5 x 10^5 CFU/mL in the well).

-

Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Visualizing Mechanisms and Workflows

Primary Mechanism of Action of Fluoroquinolones

Caption: Inhibition of DNA Gyrase and Topoisomerase IV by Fluoroquinolones.

Alternative Antimicrobial Mechanisms of Substituted Quinolines

Caption: Diverse molecular targets of substituted quinolines beyond topoisomerases.

Experimental Workflow for Antimicrobial Activity Screening

Caption: A typical workflow for the discovery and optimization of antimicrobial quinolines.

Conclusion

Substituted quinolines remain a highly promising class of antimicrobial agents with a proven track record and significant potential for future development. By leveraging a deep understanding of their structure-activity relationships and diverse mechanisms of action, researchers can rationally design novel derivatives with enhanced potency, expanded spectra, and the ability to circumvent existing resistance mechanisms. The experimental protocols and data presented in this guide offer a valuable resource for scientists and drug development professionals dedicated to advancing the field of antimicrobial research and addressing the urgent global challenge of infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes [mdpi.com]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apec.org [apec.org]

Structural Analogs of 4-chloro-N,N-dimethylquinolin-7-amine: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action

The quinoline scaffold represents a "privileged" structure in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory properties. This technical guide focuses on the structural analogs of 4-chloro-N,N-dimethylquinolin-7-amine, providing researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, quantitative biological data, and mechanisms of action.

Synthesis of 4-aminoquinoline Analogs

The primary synthetic route to 4-aminoquinoline analogs, including derivatives of 4-chloro-N,N-dimethylquinolin-7-amine, involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the C4 position of the quinoline ring. The most common precursor is 4,7-dichloroquinoline.[1][2] The chlorine atom at the C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the quinoline nitrogen.

A general synthetic protocol involves heating 4,7-dichloroquinoline with a desired amine in a suitable solvent, often with a base to scavenge the HCl byproduct.[3][4] Microwave-assisted synthesis has also been employed to accelerate these reactions, often leading to higher yields in shorter reaction times.[4]

Experimental Protocol: General Synthesis of 4-amino-7-chloroquinoline Derivatives

This protocol outlines a general procedure for the synthesis of 4-amino-7-chloroquinoline analogs via nucleophilic aromatic substitution.

Materials:

-

4,7-dichloroquinoline

-

Desired primary or secondary amine

-

Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))

-

Base (e.g., triethylamine, potassium carbonate) (optional, typically used with amine salts)

-

Dichloromethane (for workup)

-

Saturated sodium bicarbonate solution (for workup)

-

Brine (for workup)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Silica gel for column chromatography (for purification)

-

Appropriate solvents for chromatography

Procedure:

-

To a solution of 4,7-dichloroquinoline (1.0 eq) in a suitable solvent, add the desired amine (1.0-2.0 eq).

-

If the amine is a salt, add a base (1.0-2.0 eq).

-

Heat the reaction mixture to a temperature ranging from 80°C to 130°C and stir for 6 to 24 hours.[3] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-amino-7-chloroquinoline analog.

-

Characterize the final product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).

Quantitative Biological Data: Anticancer Activity

Structural analogs of 4-chloro-N,N-dimethylquinolin-7-amine have been extensively evaluated for their anticancer activity against various human cancer cell lines. The following tables summarize the in vitro cytotoxicity data (IC50 and GI50 values) for a selection of these compounds.

| Compound ID | R Group at C4 | Cancer Cell Line | IC50 (µM) | GI50 (µM) | Reference |

| 1 | -NH-(CH2)2-N(CH3)2 | MDA-MB-468 | - | 8.73 | [3] |

| 2 | -NH-(CH2)3-N(CH3)2 | MCF7 | - | 15.36 | [3] |

| 3 | -NH-butyl | MDA-MB-468 | - | 13.29 | [3] |

| 4 | 4-(2-benzylidenehydrazinyl)-6-methoxy-2-methylquinoline | K1 (P. falciparum) | 0.60 - 49 | - | [5] |

| 5 | 4-aminoquinoline hydrazone analog | HepG2 | 0.87 - 11.1 | - | [5] |

Table 1: In vitro anticancer activity of selected 4-aminoquinoline analogs.

Mechanisms of Action

The anticancer effects of 4-aminoquinoline analogs are multifaceted and involve the modulation of several key cellular pathways. Two prominent mechanisms that have been elucidated are the inhibition of the PI3K/Akt/mTOR signaling pathway and the suppression of the HIF-1α signaling pathway. DNA intercalation is another proposed mechanism of action for some quinoline derivatives.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[5][6][7] Several 4-aminoquinoline analogs have been shown to inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

This protocol provides a general framework for assessing the phosphorylation status of key proteins in the PI3K/Akt pathway in cancer cells treated with 4-aminoquinoline analogs.

Materials:

-

Cancer cell line of interest

-

4-aminoquinoline analog for testing

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 4-aminoquinoline analog for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with antibodies for total proteins and a loading control (e.g., β-actin) to ensure equal loading.

-

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-aminoquinoline analogs.

Inhibition of HIF-1α Signaling Pathway

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes tumor growth, angiogenesis, and metastasis. Some 4-aminoquinoline derivatives have been identified as potent inhibitors of the HIF-1α signaling pathway, suggesting a mechanism for their anticancer activity in hypoxic tumors.[8][9][10] These compounds can inhibit HIF-1α expression at the mRNA level.[9]

Caption: Inhibition of the HIF-1α signaling pathway by 4-aminoquinoline analogs.

DNA Intercalation

DNA intercalation is a mode of interaction where a molecule inserts itself between the base pairs of the DNA double helix. This can disrupt DNA replication and transcription, ultimately leading to cell death. The planar aromatic ring system of the quinoline core makes these compounds potential DNA intercalators.[11]

Experimental Protocol: Fluorescence-Based DNA Intercalation Assay

This protocol describes a common method to assess the DNA binding and potential intercalating properties of a compound using a fluorescent dye displacement assay. Ethidium bromide (EtBr) is a well-known DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA. A compound that can displace EtBr from DNA will cause a quenching of the fluorescence.

Materials:

-

Calf thymus DNA (ctDNA)

-

Ethidium bromide (EtBr) solution

-

Tris-HCl buffer

-

4-aminoquinoline analog solution

-

Fluorometer

Procedure:

-

Preparation of DNA-EtBr Complex:

-

Prepare a solution of ctDNA in Tris-HCl buffer.

-

Add EtBr to the ctDNA solution to form a saturated DNA-EtBr complex. The fluorescence of this solution will be high.

-

-

Fluorescence Titration:

-

Titrate the DNA-EtBr complex with increasing concentrations of the 4-aminoquinoline analog.

-